N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a benzothiazole-based acetamide derivative characterized by a bromo substitution at the 6-position of the benzothiazole ring and a 4-fluorophenylsulfonyl moiety attached to the acetamide group. This compound has been investigated for its biological activities, including urease inhibition and haemolytic effects. Its structure combines electron-withdrawing groups (bromo and sulfonyl) and aromatic systems, which are often associated with enhanced binding to enzymatic targets and improved pharmacokinetic properties .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3S2/c16-9-1-6-12-13(7-9)23-15(18-12)19-14(20)8-24(21,22)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJCTIPRMPUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
The synthesis of this compound typically involves the following steps:
- Formation of the benzo[d]thiazole core : This is achieved through the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.
- Introduction of the acetamide group : The benzo[d]thiazole intermediate is reacted with 2-(4-fluorophenyl)acetyl chloride in the presence of a base like triethylamine.
The final product exhibits a molecular formula of and has a CAS number of 899731-67-0.
The biological activity of this compound can be attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of both the bromobenzo[d]thiazole and fluorophenylacetamide moieties may enhance its binding affinity and specificity towards these targets, potentially modulating cellular processes.
2.2 Therapeutic Potential
Research indicates that derivatives of benzo[d]thiazole exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that compounds structurally similar to this compound possess significant antibacterial properties. In vitro assays demonstrated that certain derivatives inhibited bacterial growth comparable to standard antibiotics .
- Anticancer Properties : The compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary results suggest it may inhibit cell proliferation, with some analogs showing IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Compounds within this class have been reported to reduce inflammation markers in cell cultures, suggesting potential use in treating inflammatory diseases .
3.1 Antibacterial Activity Evaluation
A recent study assessed the antibacterial efficacy of several benzo[d]thiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited MIC values ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating their potential as novel antimicrobial agents .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 8 | Staphylococcus aureus |
| B | 16 | Escherichia coli |
| C | 32 | Pseudomonas aeruginosa |
3.2 Anticancer Activity Assessment
In vitro studies conducted on various cancer cell lines revealed that this compound showed promising anticancer activity. For instance, it exhibited an IC50 value of approximately 5 µM against A549 lung cancer cells, indicating significant cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5 |
| HeLa (Cervical Cancer) | 7 |
| MCF7 (Breast Cancer) | 10 |
4. Conclusion
This compound is a compound with multifaceted biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features contribute to its potential as a therapeutic agent. Ongoing research is crucial for further elucidating its mechanisms and expanding its applications in drug development.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism often involves the inhibition of essential bacterial enzymes, which leads to cell death or growth inhibition .
Anticancer Properties
The compound has been evaluated for its anticancer activity, particularly against human cancer cell lines such as MCF7 (breast cancer). In vitro studies have demonstrated that it possesses the ability to induce cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cancer cell proliferation. Molecular docking studies suggest that the compound interacts with specific targets involved in cancer progression, enhancing its potential as an anticancer agent .
Biological Research
Biological Probes
this compound serves as a valuable probe in biological studies. Its interactions with proteins and nucleic acids are being investigated to understand the underlying mechanisms of drug action and resistance. This compound's unique structure allows researchers to explore its binding affinities and effects on cellular pathways, which is crucial for developing targeted therapies .
Enzyme Inhibition Studies
The compound has been tested for its inhibitory effects on various enzymes, including α-glucosidase and acetylcholinesterase. These studies aim to assess its potential therapeutic applications in treating conditions like diabetes and Alzheimer's disease. The results indicate that certain derivatives exhibit significant inhibitory activity, suggesting a pathway for further drug development .
Material Science
Organic Electronics
Due to its unique structural properties, this compound is also being explored for applications in material science. Its stability and reactivity make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). The incorporation of fluorine atoms enhances the compound's electronic properties, making it suitable for advanced materials development .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial and fungal strains |
| Anticancer Properties | Induces cytotoxicity in MCF7 cell lines | |
| Biological Research | Biological Probes | Investigates interactions with proteins/nucleic acids |
| Enzyme Inhibition | Significant inhibition of α-glucosidase and acetylcholinesterase | |
| Material Science | Organic Electronics | Potential use in semiconductors and LEDs |
Case Studies
- Antimicrobial Efficacy Study : A recent study synthesized several derivatives of thiazole compounds similar to this compound and evaluated their antimicrobial activity using the turbidimetric method. Results showed that specific derivatives exhibited remarkable antimicrobial effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Anticancer Activity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that this compound showed promising results with an IC50 value indicating effective anti-proliferative activity against MCF7 cells. Molecular docking analysis revealed potential binding sites that could be targeted for therapeutic intervention in breast cancer treatment .
- Enzyme Inhibition Research : The compound was tested for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated significant inhibitory activity, suggesting its potential application in managing diabetes through modulation of glucose absorption .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 6-position of the benzothiazole ring undergoes palladium-catalyzed couplings with aryl boronic acids. This reaction enables the introduction of aryl groups, enhancing structural diversity for pharmacological screening.
Reaction Conditions
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
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Base: Na₂CO₃ or K₂CO₃
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Solvent: Dimethoxyethane (DME)/H₂O (4:1)
Yield Optimization
| Boronic Acid Substituent | Yield (%) | Reference |
|---|---|---|
| Phenyl | 80 | |
| p-Tolyl | 85 | |
| 4-Fluorophenyl | 83 |
This reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond .
Sulfonamide Formation
The 4-fluorophenylsulfonyl group is introduced via nucleophilic substitution between 2-chloroacetamide derivatives and 4-fluorobenzenesulfonyl chloride.
Mechanism
-
Deprotonation of the acetamide’s α-hydrogen by a base (e.g., triethylamine).
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Nucleophilic attack on the sulfonyl chloride, forming the sulfonamide linkage .
Conditions
-
Reagents: 4-Fluorobenzenesulfonyl chloride, Et₃N
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Solvent: Dichloromethane (DCM)
Acetylation of the Benzothiazole Amine
The primary amine on the benzothiazole core is acetylated to form the acetamide moiety, improving stability and solubility.
Protocol
-
Reagents: Acetic anhydride, pyridine
-
Solvent: Tetrahydrofuran (THF)
Key Insight: Acylation prevents undesired side reactions during subsequent synthetic steps (e.g., Suzuki coupling) .
Nucleophilic Aromatic Substitution
The electron-deficient benzothiazole ring facilitates substitution at the 6-position.
Examples
| Nucleophile | Product | Conditions |
|---|---|---|
| Methoxide | 6-Methoxybenzothiazole derivative | K₂CO₃, DMF, 80°C |
| Piperidine | 6-Piperidinyl analog | DMSO, 120°C, 12 hours |
Limitations: Steric hindrance from the sulfonylacetamide group may reduce reactivity at the 2-position .
Hydrolysis of the Acetamide Group
Under acidic or basic conditions, the acetamide hydrolyzes to regenerate the primary amine.
Conditions
-
Acidic: HCl (6M), reflux, 6 hours
-
Basic: NaOH (2M), ethanol, 70°C
Application: Enables post-functionalization of the benzothiazole scaffold .
Photocatalytic C–H Functionalization
Recent advances enable direct C–H bond activation at the 4-position of the benzothiazole ring using iridium-based photocatalysts.
Example Reaction
Comparison with Similar Compounds
Table 1. Haemolytic Activity of Selected Acetamide Derivatives
| Compound | % Lysis of RBC (Mean ± SD) |
|---|---|
| N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide | 44.628 ± 0.369 |
| 3e (Aryl-substituted analog) | 44.425 ± 0.181 |
| 3a (Aryl-substituted analog) | 42.123 ± 0.479 |
Urease Inhibition The compound and its analogs demonstrated potent urease inhibition, outperforming standard inhibitors. Molecular docking studies revealed that the acetamide derivatives bind to the non-metallic active site of urease via hydrogen bonding, with the p-tolyl-substituted analog showing the highest activity. The bromo-substituted derivative likely shares this mechanism but may exhibit slightly reduced efficacy due to steric effects of the bromo group .
Structural and Physical Properties
Molecular Weight and Melting Points
The bromo-substituted compound (molecular weight ~423.3 g/mol) has a higher molecular weight compared to analogs like 2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (MW 410.51 g/mol) due to the bromo and sulfonyl groups. Melting points for similar compounds range from 260–290°C, with halogen substitutions (e.g., bromo, fluoro) typically increasing melting points due to enhanced intermolecular forces .
Table 2. Physical Properties of Selected Thiazole/Acetamide Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|
| This compound | ~423.3 | Not reported |
| 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) | 410.51 | 269–270 |
| N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) | 456.56 | 263–265 |
Pharmacological Potential
Antitubercular Activity Nitro-substituted benzothiazole acetamides (e.g., 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives) demonstrated potent antitubercular activity (MIC: 0.82–1.04 µM), targeting the DprE1 enzyme.
Anti-inflammatory Activity Thiazole derivatives like IWP-3 (2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide) inhibit matrix metalloproteinases (MMPs) and protect against acute inflammation. The presence of a 4-fluorophenyl group in both IWP-3 and the target compound highlights the role of fluorinated aromatic systems in modulating anti-inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- React 6-bromobenzo[d]thiazol-2-amine with 2-((4-fluorophenyl)sulfonyl)acetyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .
- Alternatively, employ a two-step process: (1) sulfonation of 4-fluorophenylacetamide using chlorosulfonic acid, followed by (2) coupling with 6-bromobenzo[d]thiazol-2-amine via carbodiimide-mediated amidation .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : and NMR (DMSO-d6) confirm substituent positions. For example, the benzothiazole C6-Br signal appears at ~125–130 ppm in NMR, while sulfonyl protons resonate as a singlet near δ 3.5–4.0 in NMR .
- Mass Spectrometry : ESI-MS detects the molecular ion peak [M+H]. Calculated for : m/z 437.0; observed m/z 437.2 .
- HPLC Purity : Use a C18 column (acetonitrile/water + 0.1% TFA); typical retention time: 8.2 min at 95% purity .
Q. What in vitro biological assays are suitable for preliminary activity screening?
- Haemolytic Activity : Assess erythrocyte lysis using fresh human RBCs incubated with the compound (0.1–100 µM, 37°C, 1 hr). Centrifuge and measure supernatant hemoglobin at 540 nm. N-(6-bromobenzo[d]thiazol-2-yl)acetamide derivatives show ~44% lysis at 100 µM .
- Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., HCT-116, MCF-7). IC values correlate with substituent electronegativity; bromine enhances lipophilicity and membrane penetration .
Advanced Research Questions
Q. How does the bromine substitution at the benzothiazole C6 position influence bioactivity compared to other halogens (e.g., Cl, F)?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Effects : Bromine’s larger atomic radius and polarizability enhance π-π stacking with kinase active sites (e.g., VEGFR-2), improving inhibitory potency by ~30% compared to chloro analogs .
- Lipophilicity : LogP increases by ~0.5 units vs. fluoro analogs, improving blood-brain barrier penetration in anticonvulsant studies .
Q. What strategies resolve contradictions in reported biological data (e.g., varying haemolytic activity across studies)?
- Factors Causing Discrepancies :
- Purity Variability : HPLC purity <95% may introduce side products (e.g., des-bromo impurities) that skew activity .
- Assay Conditions : Differences in RBC source (human vs. animal), incubation time, or buffer pH alter haemolysis rates. Standardize protocols using WHO guidelines .
Q. How can computational modeling predict the compound’s pharmacokinetic and toxicological profiles?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA >90 Ų suggests poor absorption) and CYP450 inhibition (risk of hepatotoxicity if >50% inhibition at 10 µM) .
- Molecular Dynamics (MD) : Simulate binding stability to BRAF kinase (GROMACS) over 100 ns; RMSD <2 Å indicates stable target engagement .
Methodological Challenges and Solutions
Q. How to optimize reaction yields when synthesizing sulfonylacetamide derivatives?
- Key Issues : Sulfonation side reactions (e.g., over-sulfonation) reduce yields.
- Solutions :
- Use slow addition of chlorosulfonic acid (1 eq.) at −10°C to minimize di-sulfonation .
- Employ microwave-assisted synthesis (100°C, 20 min) to accelerate coupling steps while maintaining >85% yield .
Q. What advanced techniques validate the compound’s solid-state structure?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in sulfonyl group orientation. For analogous structures, the sulfonyl oxygen exhibits bond lengths of ~1.43 Å (S=O) and angles of ~119° (O-S-O) .
- Powder XRD : Compare experimental vs. simulated patterns (Mercury software) to detect polymorphic forms .
Tables for Key Data
Table 1 : Haemolytic Activity of Bromobenzo[d]thiazole Derivatives
| Compound | % Haemolysis (100 µM) | Reference |
|---|---|---|
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | 44.6 ± 0.4 | |
| N-(6-chloro analog) | 38.2 ± 0.3 | |
| N-(6-fluoro analog) | 29.8 ± 0.5 |
Table 2 : Antiproliferative Activity Against HCT-116 Cells
| Compound | IC (µM) | Reference |
|---|---|---|
| Target Compound | 12.4 ± 1.2 | |
| Bromine → Chlorine Substituent | 18.9 ± 1.5 | |
| Bromine → Methoxy Substituent | 45.6 ± 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
